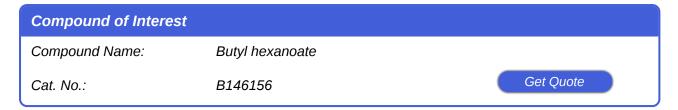


# An In-depth Technical Guide to Butyl Hexanoate (CAS 626-82-4)

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of **Butyl Hexanoate** (CAS 626-82-4), a significant ester in the flavor and fragrance industries. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and analysis, and relevant safety information. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz (DOT language).

## Introduction

**Butyl hexanoate**, also known as butyl caproate, is a fatty acid ester with the chemical formula C10H20O2.[1] It is a colorless liquid recognized for its characteristic fruity aroma, often described as being similar to pineapple, apple, or apricot.[2][3] This pleasant scent has led to its widespread use as a flavoring agent in food products and as a fragrance component in perfumes, cosmetics, and other consumer goods.[3] **Butyl hexanoate** is found naturally in various fruits, including apples and peaches.[4] For commercial purposes, it is typically synthesized chemically.[2] The primary method of synthesis is the Fischer esterification of hexanoic acid and n-butanol.[2]



# **Physicochemical Properties**

A summary of the key physicochemical properties of **butyl hexanoate** is presented in Table 1. This data is crucial for its handling, formulation, and analysis.

Property	Value	Reference(s)
CAS Number	626-82-4	[2]
Molecular Formula	C10H20O2	[5]
Molecular Weight	172.26 g/mol	[2]
Appearance	Colorless liquid	[2]
Odor	Fruity, pineapple-like	[2][4]
Boiling Point	208 °C at 760 mmHg	[2]
Melting Point	-64.3 °C	[4]
Density	0.866 g/mL at 25 °C	[4]
Refractive Index	1.416 at 20 °C	[4]
Solubility	Insoluble in water; soluble in alcohol and oils	[5]

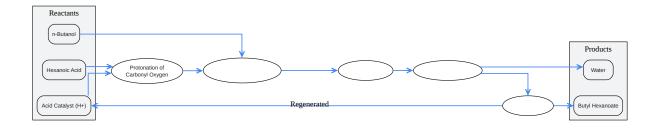
## **Synthesis of Butyl Hexanoate**

The most common method for synthesizing **butyl hexanoate** is the Fischer esterification of hexanoic acid with n-butanol, using a strong acid as a catalyst.[2]

## **Fischer Esterification Mechanism**

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.





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Fischer Esterification Mechanism for Butyl Hexanoate Synthesis.

# **Experimental Protocol: Synthesis and Purification**

The following is a representative experimental protocol for the synthesis and purification of **butyl hexanoate** via Fischer esterification.

#### Materials:

- Hexanoic acid
- n-Butanol
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid (p-TsOH)
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Toluene (optional, for azeotropic removal of water)



- Round-bottom flask
- Reflux condenser
- Dean-Stark trap (optional)
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Distillation apparatus

#### Procedure:

- Reaction Setup: In a round-bottom flask, combine hexanoic acid and an excess of n-butanol (typically 2-3 molar equivalents). If using a Dean-Stark trap, toluene can be added as the solvent.
- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
- Reflux: Heat the mixture to reflux for 2-4 hours.[6] If using a Dean-Stark trap, continue the reflux until the theoretical amount of water has been collected.
- Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer
  the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate
  to neutralize the acidic catalyst.
- Aqueous Washes: Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

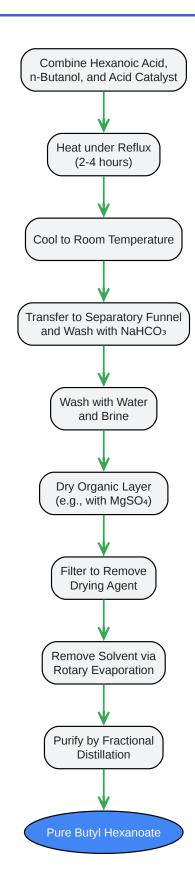
## Foundational & Exploratory





- Solvent Removal: Filter the drying agent and remove the solvent (and excess n-butanol) using a rotary evaporator.
- Purification: Purify the crude **butyl hexanoate** by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of **butyl hexanoate**.





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Workflow for the Synthesis and Purification of **Butyl Hexanoate**.



# **Analytical Methods**

The purity and identity of synthesized **butyl hexanoate** can be confirmed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS is a powerful technique for separating and identifying volatile compounds.

#### Experimental Protocol:

- Sample Preparation: Dilute a small amount of the purified butyl hexanoate in a suitable solvent, such as dichloromethane or hexane.
- GC Conditions:
  - o Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms).
  - Injector Temperature: 250 °C.
  - o Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
  - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 300.
  - Ion Source Temperature: 230 °C.

The resulting mass spectrum can be compared to library spectra for confirmation of identity.[7]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to elucidate the molecular structure of **butyl hexanoate**.



#### Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.[8]
- ¹H NMR (300 MHz, CDCl<sub>3</sub>): Expected chemical shifts (δ) are approximately:
  - 4.05 ppm (triplet, 2H, -OCH<sub>2</sub>-)
  - 2.28 ppm (triplet, 2H, -C(=O)CH<sub>2</sub>-)
  - 1.60-1.70 ppm (multiplet, 4H, -OCH<sub>2</sub>CH<sub>2</sub>- and -C(=O)CH<sub>2</sub>CH<sub>2</sub>-)
  - 1.30-1.45 ppm (multiplet, 4H, two internal -CH<sub>2</sub>- groups)
  - 0.90-0.95 ppm (two overlapping triplets, 6H, two terminal -CH₃ groups)
- ¹³C NMR (75 MHz, CDCl₃): Expected chemical shifts (δ) are approximately:[9]
  - 173.9 ppm (C=O)
  - 64.2 ppm (-OCH<sub>2</sub>-)
  - 34.4 ppm (-C(=O)CH<sub>2</sub>-)
  - 31.3 ppm, 30.7 ppm, 24.7 ppm, 22.3 ppm, 19.2 ppm (other -CH<sub>2</sub>- groups)
  - 13.9 ppm, 13.7 ppm (two -CH₃ groups)

## **Applications**

The primary applications of **butyl hexanoate** are in the flavor and fragrance industries.

- Flavoring Agent: It is used to impart fruity notes, particularly pineapple and apple flavors, to a wide range of food and beverage products, including candies, baked goods, and drinks.[3]
- Fragrance Component: In perfumery, it is used to add a sweet, fruity top note to fragrances.
   [3] It is also incorporated into various personal care and household products like lotions, soaps, and air fresheners.



• Insect Attractant: **Butyl hexanoate** has been identified as a volatile compound that can act as an attractant for certain insects, such as the apple maggot fly.[4]

# Safety and Handling

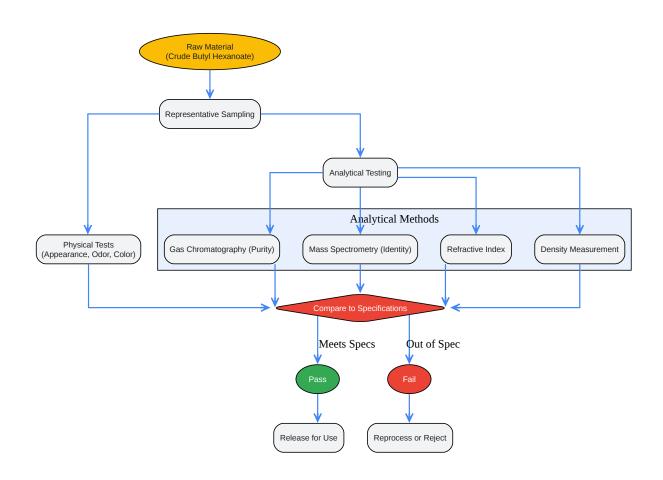
**Butyl hexanoate** is generally considered to have low toxicity.[4] However, proper safety precautions should always be observed when handling this chemical in a laboratory or industrial setting.

Safety Aspect	Precaution	
Personal Protective Equipment (PPE)	Wear safety goggles, gloves, and a lab coat.	
Inhalation	Use in a well-ventilated area or with a fume hood to avoid inhaling vapors.	
Skin Contact	Avoid direct contact with skin. In case of contact, wash the affected area with soap and water.[4]	
Eye Contact	In case of contact, flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.	
Ingestion	Do not ingest. If swallowed, seek immediate medical attention.	
Storage	Store in a cool, dry, well-ventilated area away from heat and ignition sources.[5]	
Disposal	Dispose of in accordance with local, state, and federal regulations.	

# **Quality Control Workflow**

For industrial applications, particularly in the food and fragrance sectors, a robust quality control workflow is essential to ensure the purity and consistency of **butyl hexanoate**.





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Quality Control Workflow for Butyl Hexanoate.

## Conclusion

**Butyl hexanoate** (CAS 626-82-4) is a versatile ester with significant applications in the flavor and fragrance industries. This technical guide has provided a detailed overview of its



physicochemical properties, a representative experimental protocol for its synthesis and purification via Fischer esterification, and methods for its analysis. The inclusion of structured data tables and process diagrams aims to provide a clear and accessible resource for researchers, scientists, and professionals in drug development. Adherence to proper safety and quality control procedures is paramount when working with this compound.

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